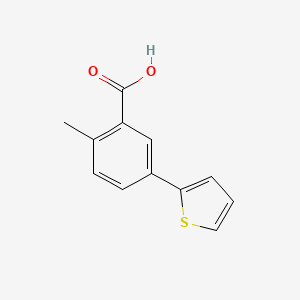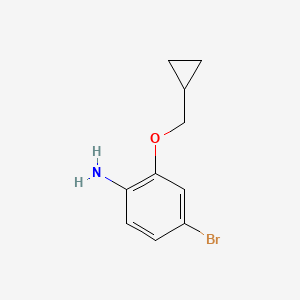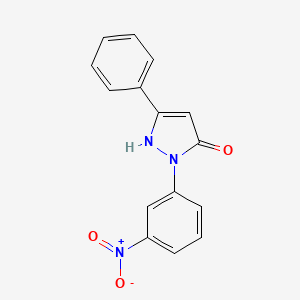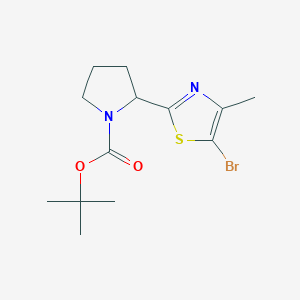
Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate” is a complex organic compound. The 1,3,4-thiadiazole nucleus, which is a part of this compound, is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. The protodeboronation of alkyl boronic esters has been reported in the literature , which might be relevant to the reactions of this compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate has been explored in the synthesis of various biologically active compounds. For instance, the synthesis of optical isomers of a compound closely related to tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate has been evaluated for their antilipidemic properties, showing promise as therapeutic agents (Ohno et al., 1999). Similarly, derivatives of this compound have been synthesized and shown significant antimicrobial activity, particularly against tuberculosis (Nural et al., 2018).
Application in Catalysis
In the field of catalysis, tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate derivatives have been utilized. For instance, copper(ii) complexes involving similar structures have shown catalytic activity in oxidation reactions, indicating potential utility in industrial and synthetic chemistry applications (Czerwińska et al., 2017).
Antitumor and Radioprotective Effects
Compounds derived from tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate have shown potential in cancer research. Novel chiral nitronyl nitroxyl radicals synthesized from similar structures exhibited cytotoxicity and radioprotective effects in rat glioma cells, highlighting their potential as therapeutic agents in oncology (Qin et al., 2009).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate have been extensively studied. For example, the synthesis and crystal structure of a closely related compound, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, were investigated to understand its chemical properties (Naveen et al., 2007).
Propiedades
IUPAC Name |
tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-8-10(14)19-11(15-8)9-6-5-7-16(9)12(17)18-13(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINFYUCNBCOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



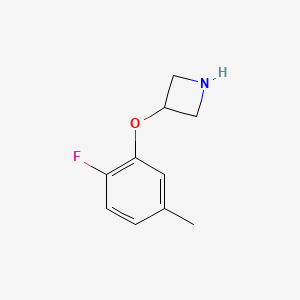
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
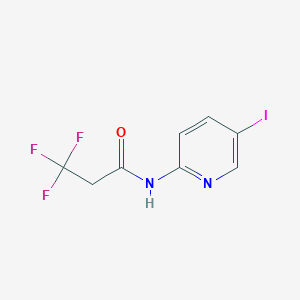
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
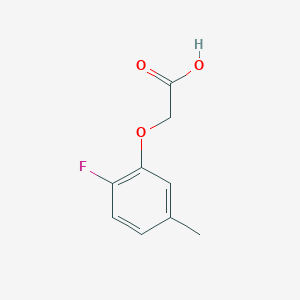
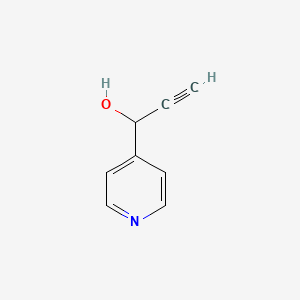
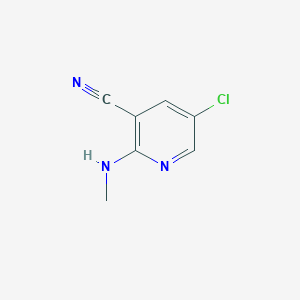
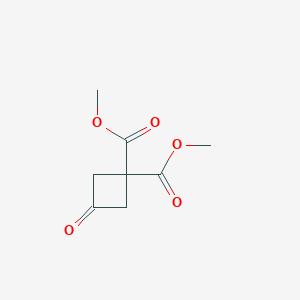
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
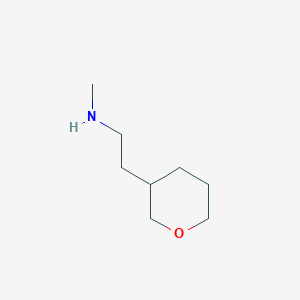
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
